![molecular formula C15H12FN3O2S B6581416 N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203372-95-5](/img/structure/B6581416.png)
N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
The compound is a derivative of phenoxyacetic acid . Phenoxyacetic acid derivatives are known to have various applications, including as herbicides .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(2-(4-fluorophenoxy)ethyl)acetamide, has been reported. It has a molecular weight of 197.211 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(2-(4-fluorophenoxy)ethyl)acetamide, have been reported. It has a molecular weight of 197.211 .Scientific Research Applications
- Application : Researchers have explored the BTZ group for its potential as a fluorophore and visible light organophotocatalyst . By systematically modifying the donor groups while keeping the BTZ acceptor group consistent, they have tailored the photocatalyst’s optoelectronic and photophysical properties. These compounds could find applications in solar cells and fluorescence-based sensing technologies.
- Research : Recent work has synthesized and characterized a library of 26 D–A compounds based on the BTZ group. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions . The potential for visible-light-driven catalysis makes this an exciting area of research.
- Activity : MTDZ demonstrated acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of neurodegenerative diseases and cognitive function . Further studies could explore its therapeutic potential.
Photovoltaics and Fluorescent Sensors
Visible-Light Organophotocatalysis
Anti-Cholinergic Characteristics
Anti-Amnesic Activity
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound operates as an electron donor-acceptor (D-A) system, which is a powerful design motif for applications such as organic photovoltaics, fluorophores, and photocatalysts . The BTZ motif has received appreciable attention as a strongly electron-accepting moiety . The compound’s interaction with its targets involves the transfer of electrons, which can result in changes in the optoelectronic and photophysical properties of the system .
Biochemical Pathways
The compound’s potential as a visible-light organophotocatalyst suggests it may influence photochemical reactions .
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c16-11-2-4-12(5-3-11)21-8-7-17-15(20)10-1-6-13-14(9-10)19-22-18-13/h1-6,9H,7-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARGVEVIMRXDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=CC3=NSN=C3C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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